

# Physicochemical Properties of (3-Phenyloxetan-3-yl)methanamine: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (3-Phenyloxetan-3-yl)methanamine

Cat. No.: B591678

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(3-Phenyloxetan-3-yl)methanamine** is a unique molecule featuring a strained four-membered oxetane ring, a phenyl group, and a primary amine. This structure imparts a distinct set of physicochemical properties that are of significant interest in medicinal chemistry and drug discovery. The oxetane moiety, a contemporary bioisostere, is increasingly utilized to modulate properties such as solubility, lipophilicity, and metabolic stability of drug candidates.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the known physicochemical characteristics of **(3-Phenyloxetan-3-yl)methanamine**, detailed experimental protocols for their determination, and a discussion of the broader role of oxetane-containing compounds in drug design.

## Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For **(3-Phenyloxetan-3-yl)methanamine**, the interplay between the polar oxetane and amine functionalities and the lipophilic phenyl group results in a balanced profile.

## Quantitative Data Summary

The available quantitative data for **(3-Phenyloxetan-3-yl)methanamine** are summarized in the table below. It is important to note that experimental values for pKa, aqueous solubility, and melting point are not readily available in the public domain and would require experimental determination.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO	[4]
Molecular Weight	163.22 g/mol	[4]
Boiling Point	272.567 °C at 760 mmHg	[5]
Density	1.093 g/cm <sup>3</sup>	[5]
logP (Octanol-Water Partition Coefficient)	1.61360	[5]
Polar Surface Area (PSA)	35.25 Å <sup>2</sup>	[5]
Exact Mass	163.100 g/mol	[5]
CAS Number	497239-45-9	[5]
Melting Point	Not Available	[5]
pKa	Not Available	
Aqueous Solubility	Not Available	

## The Role of the Oxetane Moiety in Drug Design

The oxetane ring is a valuable structural motif in modern medicinal chemistry, often employed as a bioisosteric replacement for less favorable functional groups like gem-dimethyl or carbonyl groups.[1][2][3] This strategy aims to optimize a drug candidate's properties.

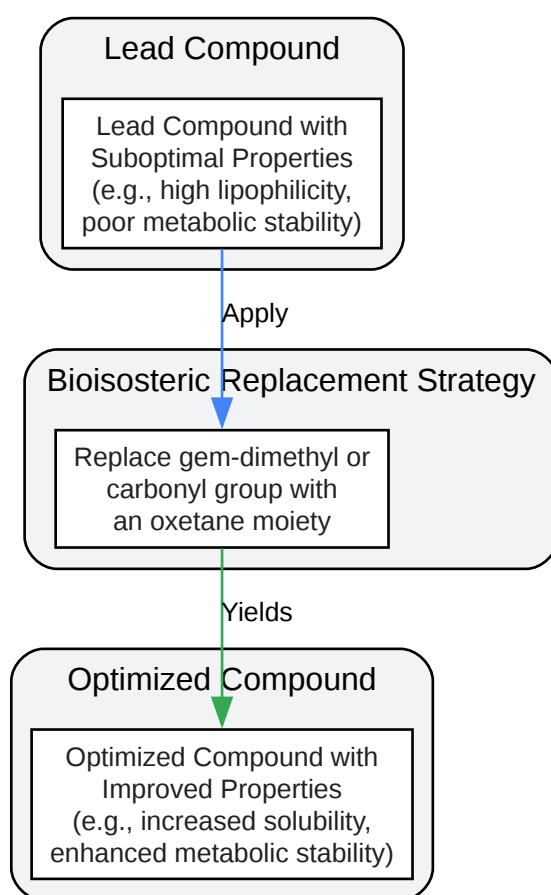
### Bioisosteric Replacement

The introduction of an oxetane can lead to:

- Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility.[2]

- **Reduced Lipophilicity:** Replacing a lipophilic group (e.g., gem-dimethyl) with an oxetane can lower the overall lipophilicity of a molecule, which can be beneficial for its pharmacokinetic profile.[3]
- **Enhanced Metabolic Stability:** The oxetane ring is often more resistant to metabolic degradation compared to other functional groups.[6]
- **Modulation of Basicity:** An electron-withdrawing oxetanyl group adjacent to an amine can decrease the amine's basicity (pKa).[2]

The following diagram illustrates the concept of using an oxetane as a bioisostere.



[Click to download full resolution via product page](#)

Conceptual workflow for bioisosteric replacement with an oxetane moiety.

# Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential. The following sections describe standard experimental protocols that can be applied to **(3-Phenyloxytan-3-yl)methanamine**.

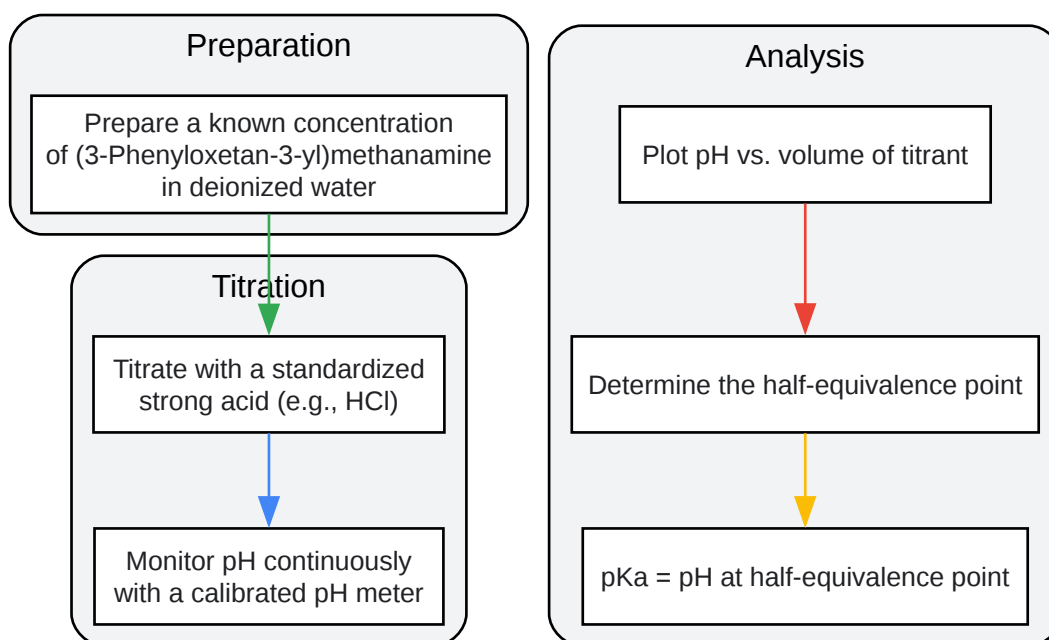
## Determination of pKa by Potentiometric Titration

The pKa of the primary amine in **(3-Phenyloxytan-3-yl)methanamine** can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant is added.<sup>[7]</sup>

Methodology:

- **Sample Preparation:** Prepare a solution of **(3-Phenyloxytan-3-yl)methanamine** of known concentration (e.g., 0.05 M) in deionized water.
- **Titration:** Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
- **Data Collection:** Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
- **Data Analysis:** Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.<sup>[7]</sup>

The workflow for this process is depicted below.



[Click to download full resolution via product page](#)

Workflow for pKa determination by potentiometric titration.

## Determination of Solubility

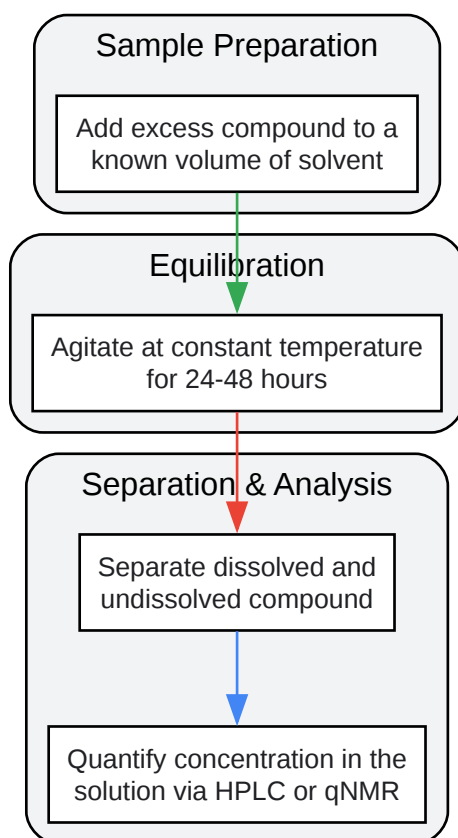
The solubility of **(3-Phenyloxytan-3-yl)methanamine** in various solvents can be determined using a standardized shake-flask method.

Methodology:

- **Sample Preparation:** Add an excess amount of **(3-Phenyloxytan-3-yl)methanamine** to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
- **Equilibration:** Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the undissolved solid to settle, or separate by centrifugation or filtration.
- **Quantification:** Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid

Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

The general procedure for solubility determination is outlined below.



[Click to download full resolution via product page](#)

General workflow for solubility determination.

## Determination of Melting Point

The melting point of a solid crystalline compound is a key indicator of its purity. It can be determined using a capillary melting point apparatus.[8]

Methodology:

- Sample Preparation: Finely powder the crystalline sample of **(3-Phenyloxetan-3-yl)methanamine**. Pack a small amount of the powder into a capillary tube to a height of 1-2 mm.[9]

- Measurement: Place the capillary tube in a melting point apparatus.
- Heating: Heat the sample at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.[10]
- Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[10]

## Conclusion

**(3-Phenyloxetan-3-yl)methanamine** is a compound with significant potential in the field of drug discovery, largely due to the presence of the oxetane ring. While some of its core physicochemical properties have been reported, further experimental characterization of its pKa, solubility, and melting point is necessary for a complete understanding of its behavior. The strategic incorporation of oxetane moieties, as exemplified by this compound's structure, continues to be a valuable tool for medicinal chemists seeking to optimize the properties of therapeutic candidates. The experimental protocols detailed in this guide provide a framework for the comprehensive physicochemical profiling of this and similar molecules.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. 497239-45-9[(3-Phenyloxetan-3-yl)methanamine]|BLD Pharm [[bldpharm.com](https://bldpharm.com)]
- 5. [nbinno.com](https://nbinno.com) [[nbinno.com](https://nbinno.com)]
- 6. [gousei.f.u-tokyo.ac.jp](https://gousei.f.u-tokyo.ac.jp) [[gousei.f.u-tokyo.ac.jp](https://gousei.f.u-tokyo.ac.jp)]

- 7. benchchem.com [benchchem.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chm.uri.edu [chm.uri.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physicochemical Properties of (3-Phenyloxetan-3-yl)methanamine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591678#physicochemical-properties-of-3-phenyloxetan-3-yl-methanamine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)